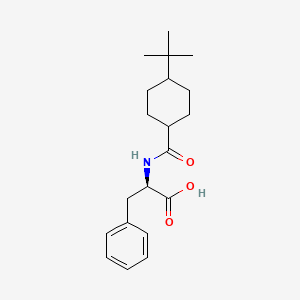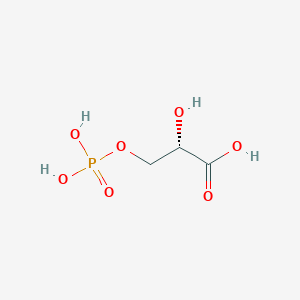
2,3-Dihydroxy-3-phosphonopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-3-Phosphoglyceric Acid is a biochemically significant compound that plays a crucial role in metabolic pathways such as glycolysis and the Calvin-Benson cycle. It is the conjugate acid of 3-phosphoglycerate or glycerate 3-phosphate, which are intermediates in these metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-3-Phosphoglyceric Acid can be synthesized through the dephosphorylation of 1,3-bisphosphoglycerate in a coupled reaction that produces ATP via substrate-level phosphorylation . This reaction is catalyzed by the enzyme phosphoglycerate kinase.
Industrial Production Methods
it can be produced through enzymatic reactions involving phosphoglycerate kinase and phosphoglycerate mutase .
Analyse Des Réactions Chimiques
Types of Reactions
L-3-Phosphoglyceric Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-phosphohydroxy pyruvate.
Reduction: It can be reduced to form glyceraldehyde 3-phosphate.
Substitution: It can undergo phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving L-3-Phosphoglyceric Acid include ATP, NADPH, and various enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .
Major Products Formed
Major products formed from reactions involving L-3-Phosphoglyceric Acid include 2-phosphoglycerate, glyceraldehyde 3-phosphate, and 3-phosphohydroxy pyruvate .
Applications De Recherche Scientifique
L-3-Phosphoglyceric Acid has a wide range of scientific research applications:
Chemistry: It is used as a metabolic intermediate in studies of glycolysis and the Calvin-Benson cycle.
Biology: It plays a role in the study of metabolic pathways and enzyme kinetics.
Mécanisme D'action
L-3-Phosphoglyceric Acid exerts its effects through its role as an intermediate in metabolic pathways. In glycolysis, it is formed by the dephosphorylation of 1,3-bisphosphoglycerate, producing ATP. In the Calvin-Benson cycle, it is produced from the fixation of carbon dioxide . The molecular targets and pathways involved include enzymes such as phosphoglycerate kinase and phosphoglycerate mutase .
Comparaison Avec Des Composés Similaires
L-3-Phosphoglyceric Acid can be compared with other similar compounds such as:
Glycerate 3-phosphate: Another intermediate in glycolysis and the Calvin-Benson cycle.
2-Phosphoglycerate: Formed from the isomerization of L-3-Phosphoglyceric Acid.
1,3-Bisphosphoglycerate: A precursor in the glycolytic pathway.
L-3-Phosphoglyceric Acid is unique due to its specific role in both glycolysis and the Calvin-Benson cycle, making it a critical compound in both energy production and carbon fixation processes .
Propriétés
Formule moléculaire |
C3H7O7P |
|---|---|
Poids moléculaire |
186.06 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
Clé InChI |
OSJPPGNTCRNQQC-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(=O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




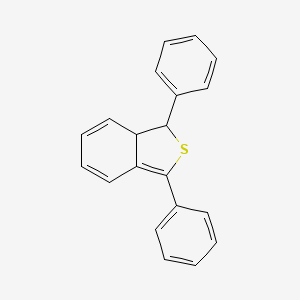
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
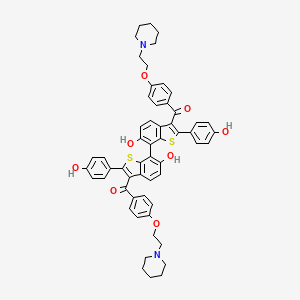
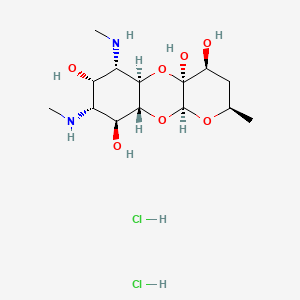
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
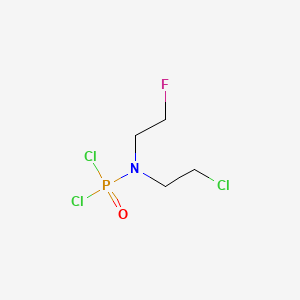
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
